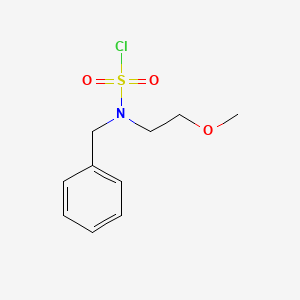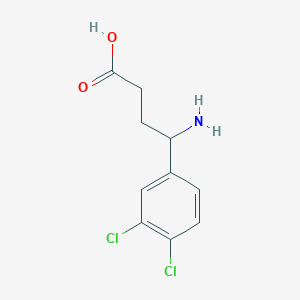![molecular formula C13H18N2O3 B13225495 {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. standard organic synthesis techniques, such as those involving cyclization and functional group transformations, are employed .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}ethanol: Similar structure with an ethanol group instead of methanol.
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}propanol: Contains a propanol group instead of methanol.
Uniqueness
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol is unique due to its specific combination of functional groups and the cyclobutyl ring, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
[1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18N2O3/c14-8-12(13(9-16)6-1-7-13)10-2-4-11(5-3-10)15(17)18/h2-5,12,16H,1,6-9,14H2 |
InChI-Schlüssel |
RVISPVKGBIDBNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


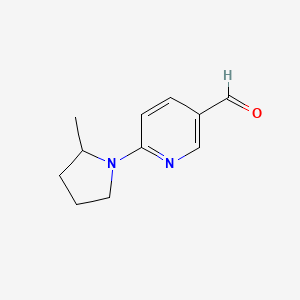
![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
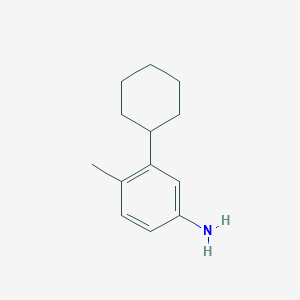
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)
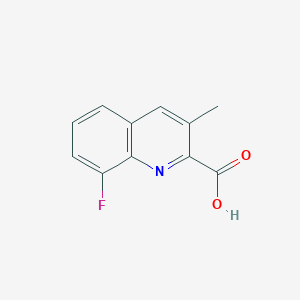

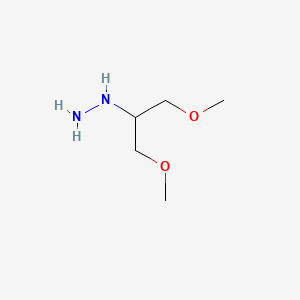
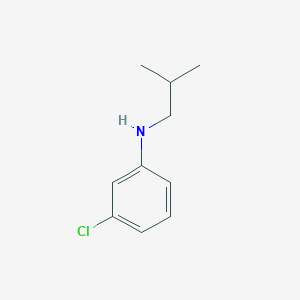

![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)
![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
